molecular formula C9H12ClN3 B13470260 2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride CAS No. 1195694-71-3

2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride

Cat. No.: B13470260
CAS No.: 1195694-71-3
M. Wt: 197.66 g/mol
InChI Key: NJBRQBCJQMYVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride is a heterocyclic compound that belongs to the class of imidazole derivatives It is known for its unique chemical structure, which includes a benzodiazole ring system with amino and methyl substituents

Preparation Methods

The synthesis of 2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylbenzimidazole with an appropriate amine under acidic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the benzodiazolium chloride salt .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride can be compared with other similar compounds, such as:

    1,3-dimethylbenzimidazole: Lacks the amino group and chloride ion, resulting in different chemical and biological properties.

    2-amino-1-methylbenzimidazole: Similar structure but with only one methyl group, leading to variations in reactivity and applications.

    2-amino-1,3-dimethylimidazolium chloride:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1195694-71-3

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1,3-dimethylbenzimidazol-3-ium-2-amine;chloride

InChI

InChI=1S/C9H11N3.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6,10H,1-2H3;1H

InChI Key

NJBRQBCJQMYVFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1N)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.